3-Azidooxetane
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Overview
Description
3-Azidooxetane is a chemical compound characterized by its unique structure, which includes an oxetane ring (a four-membered cyclic ether) substituted with an azide group (-N₃) at the third position
Synthetic Routes and Reaction Conditions:
Azidation of Oxetan-3-ol: One common method involves the azidation of oxetan-3-ol using azidation agents such as sodium azide (NaN₃) in the presence of a suitable solvent like chloroform. The reaction typically requires refluxing conditions to achieve high conversion rates.
Sulfonic Acid Esters: Another approach involves the use of sulfonic acid esters of oxetan-3-ol, which undergo azidation to form this compound. This method has been improved to provide pure material and satisfactory yields.
Industrial Production Methods: Industrial production of this compound often involves scaling up the aforementioned synthetic routes, ensuring consistent quality and yield. The choice of azidation agent and solvent, as well as reaction conditions, are optimized to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of oxetan-3-one derivatives.
Reduction: Reduction reactions can convert the azide group to an amine, producing 3-amino-oxetane.
Substitution: The azide group in this compound can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of azides.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions, often requiring a polar aprotic solvent.
Major Products Formed:
Oxidation: Oxetan-3-one derivatives.
Reduction: 3-Amino-oxetane.
Substitution: Various alkylated oxetanes.
Mechanism of Action
Target of Action
3-Azidooxetane is primarily used in the field of energetic binders . Its primary targets are the polymer carbon chains containing three-membered α (epoxy) and four-membered β (oxetane) rings . These rings readily open via σ-bond cleavage under the action of various catalytic systems to form linear polymers .
Mode of Action
This compound interacts with its targets through a process known as polymerization . This process involves the opening of the α and β rings in the polymer carbon chains . The polymerization of this compound results in the formation of only terminating primary hydroxyl groups . This is an elegant solution to the problem of non-uniform chain termination that occurs with other compounds like glycidyl azide .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polymers and copolymers . This is most commonly performed by means of ionic (cationic) or ionic coordination polymerization . The reaction of triisobutylaluminum–water (TIBA– water) is the most efficient catalyst for this process .
Pharmacokinetics
It’s worth noting that the synthesis of this compound avoids the use of toxic solvents, which could potentially impact its bioavailability .
Result of Action
The result of this compound’s action is the formation of linear polymers with only terminating primary hydroxyl groups . This leads to homogenous curing results, unlike other compounds like glycidyl azide . Additionally, the strength properties of the copolymers enhance and the degree of crystallinity decreases with increasing fraction of poly-AMMO in the BAMO/AMMO copolymers .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of various catalytic systems . For instance, the reaction of triisobutylaluminum–water is the most efficient catalyst for the polymerization of this compound . Additionally, the synthesis process of this compound has been developed to afford pure material and satisfying yields, improving its safety and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that oxetanes, a class of compounds to which 3-Azidooxetane belongs, have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups to improve the chemical properties of target molecules for drug discovery purposes . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Molecular Mechanism
It is known that the polymerization of similar compounds, such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), involves the formation of a catalytic complex . This suggests that this compound may also interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that the polymerization of similar compounds can lead to the formation of polymers with enhanced strength properties and decreased crystallinity .
Scientific Research Applications
3-Azidooxetane has found applications in several scientific research areas:
Energetic Materials: Due to its high nitrogen content, this compound is used in the development of energetic binders and propellants.
Polymer Chemistry: It serves as a monomer in the synthesis of polymers and copolymers, contributing to the development of new materials with unique properties.
Organic Synthesis: The compound is utilized as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Comparison with Similar Compounds
Glycidyl Azide Polymer (GAP)
Bis(azidomethyl)oxetane (BAMO)
3-Azidomethyl-3-methyloxetane (AMMO)
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Properties
IUPAC Name |
3-azidooxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNHYWWBQMQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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